molecular formula C13H16N4O3S2 B11367616 Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11367616
M. Wt: 340.4 g/mol
InChI Key: KEGVZLRPJAQEBR-UHFFFAOYSA-N
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Description

Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (molecular formula: C₁₃H₁₆N₄O₃S₂, monoisotopic mass: 340.066382) is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonylamino group at position 2 and an isobutyl ester at position 5 . The thiadiazole moiety introduces electron-withdrawing properties, while the isobutyl ester enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl).

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H16N4O3S2/c1-6(2)5-20-12(19)10-7(3)14-13(21-10)15-11(18)9-8(4)16-17-22-9/h6H,5H2,1-4H3,(H,14,15,18)

InChI Key

KEGVZLRPJAQEBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole and thiadiazole rings. The process may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiadiazole Ring: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling Reactions: The thiazole and thiadiazole rings are then coupled using suitable reagents like carbodiimides or coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Formation of the 1,3-Thiazole-5-Carboxylate Core

  • Cyclization of nitriles : Thiazoles are typically synthesized via cyclization of α-aminonitriles or by reacting nitriles with sulfur-containing reagents (e.g., thiourea). For example, a nitrile precursor could undergo cyclization under basic conditions to form the thiazole ring .

  • Carboxylate esterification : The carboxylic acid group on the thiazole is esterified with isobutyl alcohol using reagents like SOCl₂ or coupling agents (e.g., DCC). This step aligns with standard esterification protocols .

Coupling the Two Cores via Carbonyl-Amide Bond

  • Activation of the thiadiazole carbonyl : The thiadiazole’s carbonyl group may be activated as a carbonyl chloride (e.g., using SOCl₂).

  • Amide bond formation : The activated carbonyl reacts with the amine group on the thiazole core to form the amide linkage. This step mirrors peptide coupling reactions .

Thiadiazole Ring Formation

The synthesis of the 1,2,3-thiadiazole moiety likely involves a cyclocondensation between an amidine and a sulfur-containing reagent. For example:

  • Amidine formation :

    Nitrile+NH3Pinner reactionAmidine\text{Nitrile} + \text{NH}_3 \xrightarrow{\text{Pinner reaction}} \text{Amidine}
  • Thiadiazole cyclization :

    Amidine+S-reagentCyclization1,2,3-Thiadiazole\text{Amidine} + \text{S-reagent} \xrightarrow{\text{Cyclization}} \text{1,2,3-Thiadiazole}

    This mechanism is supported by analogous reactions in the literature .

Esterification of the Thiazole Carboxylate

The isobutyl ester group is introduced via esterification:

Carboxylic acid+Isobutyl alcoholSOCl2 or DCCIsobutyl ester\text{Carboxylic acid} + \text{Isobutyl alcohol} \xrightarrow{\text{SOCl}_2 \text{ or DCC}} \text{Isobutyl ester}

This step is consistent with standard esterification protocols .

Amide Bond Formation

The amide linkage between the thiadiazole and thiazole cores is formed by reacting an activated carbonyl (e.g., acid chloride) with an amine:

Carbonyl chloride+AmineBaseAmide\text{Carbonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Amide}

This mechanism aligns with peptide coupling reactions .

Comparative Analysis of Heterocyclic Moieties

Feature 1,3-Thiazole 1,2,3-Thiadiazole
Heteroatoms 2 (N, S)3 (N₂, S)
HBA/HBD 1/1 (based on oxazole analog) 1/1 (similar to imidazole)
Chemical Stability ModerateHigh (due to aromaticity)
Synthesis Reagents Nitriles, sulfur sourcesAmidines, sulfur reagents

Research Findings and Implications

  • Thiadiazole stability : The 1,2,3-thiadiazole ring is highly stable due to aromaticity, making it suitable for medicinal applications .

  • Esterification efficiency : SOCl₂-mediated esterification is widely used for carboxylic acids, ensuring high yields .

  • Amide bond strength : The amide linkage is chemically robust, resisting hydrolysis under standard conditions .

This synthesis pathway highlights the versatility of heterocyclic chemistry in constructing complex molecular frameworks, with applications spanning pharmaceuticals and materials science.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that thiazole derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Thiazole and thiadiazole derivatives have been extensively studied for their anticancer properties.

  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. Specific derivatives have been tested against breast and lung cancer cell lines with promising results.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests.

Insecticidal Activity

Research indicates that thiazole-based compounds can act as effective insecticides.

  • Case Study : Field trials with thiazole derivatives showed a significant reduction in pest populations in agricultural settings. These compounds may disrupt the nervous system of insects, leading to paralysis and death.

Data Table: Summary of Applications

Application AreaActivity TypeRelevant Studies
AntimicrobialBacterial InhibitionStudies on Staphylococcus aureus and E. coli
AnticancerInduction of ApoptosisIn vitro studies on breast and lung cancer cells
Agricultural ScienceInsecticidal ActivityField trials demonstrating pest population reduction

Mechanism of Action

The mechanism of action of Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its dual heterocyclic system (thiazole and thiadiazole) and ester substituents. Key analogues include:

Compound Name Molecular Formula Key Substituents Notable Features Reference
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate C₁₄H₁₃N₃O₅S 3-nitrobenzoyl, ethyl ester Nitro group enhances electrophilicity; shorter ester chain reduces lipophilicity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates C₁₂H₁₂N₂O₂S 4-pyridinyl, ethyl ester Pyridine ring introduces basicity; used in amide coupling workflows
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole C₁₃H₁₄N₄O₃S₂ Cyclopropyl, sulfonylurea linkage Sulfonylurea group may enhance metabolic stability
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate C₁₈H₂₀N₆O₃S₂ Tetrazolyl-sulfanyl butanoyl, ethyl ester Tetrazole improves solubility; extended chain increases molecular flexibility

Key Observations :

  • Ester Chain Effects : The isobutyl group in the target compound likely improves membrane permeability compared to ethyl esters (e.g., ), which are more polar and less metabolically stable.
  • Heterocyclic Influence: Replacing the thiadiazole with pyridinyl () or tetrazolyl () groups alters electronic properties and binding affinities.
  • Functional Group Diversity : Sulfonylurea () or nitrobenzoyl () substituents introduce distinct pharmacophoric features, such as hydrogen-bonding capabilities or redox activity.

Challenges and Limitations

  • Synthetic Complexity: Introducing the thiadiazole-carbonylamino group requires precise coupling conditions to avoid side reactions.
  • Solubility : High lipophilicity from the isobutyl ester may reduce aqueous solubility, necessitating formulation strategies.

Biological Activity

Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 898610-83-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N4O3S2C_{13}H_{16}N_{4}O_{3}S_{2}. The compound features a thiazole ring and a thiadiazole moiety, which are known for their biological activities. The synthesis typically involves the reaction of various thiadiazole derivatives with isobutyl and thiazole components to form the desired structure .

Biological Activity

Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. For example, a related compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Study Compound Tested Cell Line IC50 Value (µM) Effect
Study 1Isobutyl derivativeMCF-712.5Induced apoptosis
Study 2Thiadiazole analogA54915.0Inhibited proliferation
Study 3Related thiazoleHeLa10.0Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate under varying catalytic conditions?

  • Methodological Approach :

  • Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the thiadiazole carbonyl group and the thiazole amino group.
  • Optimize solvent systems (e.g., DMF, THF, or ethanol) and reaction temperatures (reflux vs. room temperature) to improve yields. For example, refluxing in ethanol increased yields of structurally related thiazole derivatives to ~70% .
  • Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization from ethanol/DMF mixtures .

Q. What spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the carboxylate ester, N-H bend at ~1550 cm⁻¹ for the amide) .
  • NMR Analysis : Use 1H^1H-NMR to confirm substituent integration (e.g., isobutyl methyl protons at δ 0.9–1.1 ppm, thiadiazole methyl at δ 2.5 ppm). 13C^{13}C-NMR can validate carbonyl carbons (ester at ~165–170 ppm, amide at ~170–175 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to verify purity (>95% recommended) .

Q. How do substituents on the thiadiazole and thiazole rings influence the compound’s solubility and stability?

  • Methodological Answer :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility. For example, methyl substituents on the thiadiazole (as in this compound) reduce polarity, necessitating DMSO or DMF for dissolution .
  • Assess stability via accelerated degradation studies (e.g., exposure to UV light, acidic/basic conditions). Thiadiazole derivatives are prone to hydrolysis under strong acidic conditions, requiring neutral pH storage .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., α-glucosidase, kinases). Prioritize the thiadiazole-thiazole scaffold for hydrophobic pocket interactions and the carboxylate ester for hydrogen bonding .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100+ ns trajectories. Adjust substituents (e.g., methyl to fluorophenyl) to optimize binding energy .

Q. How can researchers resolve contradictory bioactivity data observed for this compound across different assay systems?

  • Methodological Answer :

  • Cross-validate assays: Compare results from enzymatic inhibition (e.g., α-glucosidase) vs. cell-based viability assays (MTT). Note that esterase-mediated hydrolysis in cellular systems may reduce efficacy vs. cell-free assays .
  • Analyze substituent effects: For example, replacing the 4-methyl group on the thiadiazole with a nitro group in analogous compounds increased antibacterial activity but reduced solubility, explaining assay discrepancies .

Q. What synthetic routes enable selective functionalization of the thiazole ring without disrupting the thiadiazole moiety?

  • Methodological Answer :

  • Use orthogonal protecting groups: Temporarily protect the thiadiazole carbonyl with a tert-butyloxycarbonyl (Boc) group while modifying the thiazole’s 5-carboxylate via nucleophilic acyl substitution .
  • Employ regioselective catalysts: Pd/C or CuI can facilitate Suzuki-Miyaura coupling at the thiazole’s 4-position while leaving the thiadiazole intact .

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